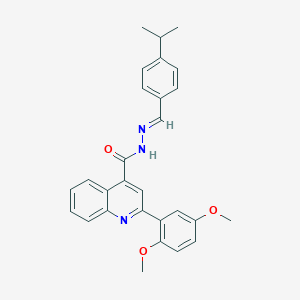![molecular formula C18H19NO3S B446381 METHYL 2-[(CYCLOPENTYLCARBONYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE](/img/structure/B446381.png)
METHYL 2-[(CYCLOPENTYLCARBONYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate is a chemical compound with the molecular formula C18H19NO3S and a molecular weight of 329.41 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a phenyl group, and a cyclopentylcarbonylamino group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate typically involves the reaction of 2-amino-5-phenylthiophene-3-carboxylic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(cyclopentylcarbonyl)amino]benzoate
- Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate
Uniqueness
Methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring, in particular, is a key feature that differentiates it from other similar compounds .
Propiedades
Fórmula molecular |
C18H19NO3S |
|---|---|
Peso molecular |
329.4g/mol |
Nombre IUPAC |
methyl 2-(cyclopentanecarbonylamino)-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19NO3S/c1-22-18(21)14-11-15(12-7-3-2-4-8-12)23-17(14)19-16(20)13-9-5-6-10-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,19,20) |
Clave InChI |
QMBJJOJVPPQUQL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3CCCC3 |
SMILES canónico |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B446299.png)
![N-(3-chlorophenyl)-N'-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B446300.png)


![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B446306.png)

![N-{3,5-DIMETHYL-1-[(3-PHENOXYPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B446308.png)

![N-cyclohexyl-2-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B446314.png)

![Propyl 2-[({4-nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B446316.png)
![N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-{4-nitrophenyl}acetohydrazide](/img/structure/B446318.png)
![2-phenyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylsulfamoyl)phenyl]butanamide](/img/structure/B446319.png)
![4-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxyphenyl]-2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B446320.png)
